ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidinone core substituted with acetamido-thiazole and ester functional groups. Its structure integrates a bicyclic system (thiazole fused to pyrimidine) with a 7-methyl substituent and a 5-oxo group, which confers unique electronic and steric properties. The ethyl ester moiety enhances solubility in organic solvents, making it suitable for synthetic modifications .
This compound’s synthesis typically involves multi-step reactions, including cyclocondensation of thioamide derivatives with α,β-unsaturated carbonyl compounds, followed by acetylation and esterification. Its crystallographic characterization often employs SHELX programs for refinement, ensuring precise structural determination . The compound’s reactivity is influenced by the electron-deficient pyrimidinone ring and the nucleophilic thiazole nitrogen, enabling applications in medicinal chemistry as a precursor for kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-3-24-14(23)5-10-7-25-15(18-10)19-12(21)6-11-8-26-16-17-9(2)4-13(22)20(11)16/h4,7,11H,3,5-6,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBSDSAGFRALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 394.46 g/mol. Its structural complexity includes multiple thiazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antitubercular activities. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis .
| Compound | Antibacterial Activity (MIC µg/mL) | Antitubercular Activity (MIC µg/mL) |
|---|---|---|
| 5a | 50 | 50 |
| 5b | 100 | 400 |
| 4c | - | 50 |
Antioxidant Properties
Thiazole derivatives are also recognized for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases .
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory effects. This is attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The thiazole ring's aromaticity allows for electrophilic substitution at the C-5 position, enhancing its reactivity with biological targets.
- Nucleophilic Substitution : The presence of amino groups facilitates nucleophilic attacks on electrophilic centers in target biomolecules, leading to biological effects such as antimicrobial action .
- Biochemical Pathways : this compound is known to influence various biochemical pathways involved in inflammation and cell signaling .
Case Studies
In a study examining the antibacterial activity of thiazole derivatives, compounds similar to this compound were synthesized and tested against several bacterial strains. The results indicated that modifications in the thiazole structure significantly impacted their efficacy against Staphylococcus aureus and Escherichia coli .
Another investigation focused on the compound's potential as an anti-inflammatory agent. It was found that specific derivatives could reduce edema in animal models by inhibiting the release of inflammatory mediators .
Scientific Research Applications
Antibacterial Applications
Research indicates that compounds within the thiazolo-pyrimidine class exhibit notable antibacterial activity. Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate has been shown to be effective against various bacterial strains.
Case Study: Antibacterial Efficacy
A study assessed the Minimum Inhibitory Concentration (MIC) of this compound against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-(2-(2-(7-methyl... | E. coli | 50 μg/mL |
| Similar Thiazolo-Pyrimidines | S. aureus | 30 μg/mL |
The presence of electron-withdrawing groups such as chlorine enhances the antibacterial activity by increasing the compound's lipophilicity, allowing better penetration through bacterial membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated the following results:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.61 | Tubulin polymerization inhibition |
| NIH/3T3 (Embryoblast) | 1.98 | Induction of apoptosis |
The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis, which are critical processes in cancer treatment.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key reactions include:
-
Oxidation : The compound can be oxidized using agents such as potassium permanganate to form corresponding oxo derivatives.
- Common Reagents : Potassium permanganate in acidic medium.
- Major Products : Formation of oxo derivatives.
-
Reduction : Reduction reactions can yield reduced forms using reducing agents like sodium borohydride.
- Common Reagents : Sodium borohydride in methanol.
- Major Products : Reduced thiazolopyrimidine derivatives.
-
Substitution Reactions : Nucleophilic substitution can occur at specific functional groups.
- Common Reagents : Ammonia or primary amines in ethanol.
- Major Products : Substituted thiazolopyrimidine derivatives.
Comparison with Similar Compounds
Structural and Electronic Similarities
The target compound shares structural homology with derivatives of thiazolo[3,2-a]pyrimidine and related heterocycles. Key analogs include:
Key Findings :
Electronic Effects: The 7-methyl and 5-oxo groups in the target compound create an electron-deficient pyrimidinone ring, enhancing electrophilic reactivity compared to the 4-chlorophenyl-substituted analog in . This difference influences binding affinity in enzyme inhibition assays. Thioacetamide derivatives (e.g., ) exhibit greater nucleophilicity due to sulfur’s polarizability, enabling stronger interactions with biological thiols.
Biological Activity :
- The target compound’s ester group improves cell membrane permeability relative to carboxylic acid analogs (e.g., 634174-15-5 in ), which may enhance bioavailability in vivo.
- The 4-chlorophenyl substituent in and correlates with increased antimicrobial potency compared to the target compound’s methyl group, likely due to enhanced hydrophobic interactions .
Synthetic Flexibility: The ethyl ester in the target compound allows straightforward hydrolysis to carboxylic acids for further derivatization, a feature shared with 573936-52-4 in . This contrasts with cyclopenta-thieno-pyrimidine analogs, which require more complex functionalization .
Thermodynamic and Physicochemical Properties
Notes:
- The higher LogP of the 4-chlorophenyl analog reflects increased lipophilicity, aligning with its enhanced membrane penetration in biological assays.
Mechanistic Insights from Isoelectronic Principles
As per Boudart’s isovalency concept , compounds with analogous electronic configurations but divergent structures (e.g., thiazolo[3,2-a]pyrimidine vs. thiadiazole systems) may exhibit overlapping reactivity. For instance:
- Both the target compound and 634174-15-5 inhibit enzymes via π-π stacking with aromatic residues, despite differing core heterocycles.
- The electron-withdrawing 5-oxo group in the target compound mimics the electronic effects of the chloro substituent in , enabling similar transition-state stabilization in catalytic interactions .
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Thiourea Derivatives
In a method adapted from the synthesis of analogous thiazolopyrimidines, ethyl acetoacetate reacts with 2-amino-4-methylthiazole in the presence of zinc chloride and glacial acetic acid at 80°C. The reaction proceeds via a Biginelli-like mechanism, forming the dihydrothiazolo-pyrimidinone skeleton. The 7-methyl group originates from the methyl substituent in ethyl acetoacetate, while the 5-oxo group arises from keto-enol tautomerization.
Key conditions :
Alternative Cyclization Using Triethyl Orthoformate
A solid-phase synthesis route employs triethyl orthoformate and camphorsulfonic acid (CSA) to cyclize intermediate thioureas into the thiazolo-pyrimidinone core. This method avoids harsh acidic conditions and achieves a 79% yield for related structures.
Synthesis of the Aminothiazole Acetate Intermediate
The ethyl 2-(2-aminothiazol-4-yl)acetate side chain is prepared via Hantzsch thiazole synthesis.
Hantzsch Thiazole Formation
Ethyl chloroacetate reacts with thiourea in ethanol to form 2-aminothiazole-4-acetic acid ethyl ester.
Reaction Scheme :
$$
\text{Ethyl chloroacetate} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-(2-aminothiazol-4-yl)acetate}
$$
Conditions :
Coupling of Core and Side Chain via Amide Bond Formation
The final step involves coupling the carboxylic acid derivative of the core with the aminothiazole acetate.
Acid Chloride Activation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
Procedure :
Amide Coupling
The acid chloride reacts with ethyl 2-(2-aminothiazol-4-yl)acetate in toluene under reflux.
Optimized Parameters :
- Base : Triethylamine (TEA, 1.5 equivalents)
- Solvent : Toluene
- Temperature : Reflux (110°C)
- Yield : 70–85%
Characterization Data :
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
| Step | Method | Yield | Key Reference |
|---|---|---|---|
| Core cyclization | ZnCl₂/AcOH fusion | 85% | |
| Side-chain alkylation | K₂CO₃/DMF reflux | 70% | |
| Amide coupling | SOCl₂ activation, toluene reflux | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
